molecular formula C18H27N3O4S B2539423 (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1798018-12-8

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No. B2539423
CAS RN: 1798018-12-8
M. Wt: 381.49
InChI Key: QHHPIRHPVXYFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula C18H27N3O4S. For a more detailed analysis, crystallographic studies would be needed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 381.49. More specific properties like melting point, boiling point, and solubility would require experimental determination .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to "(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone" have been synthesized and evaluated for their in vitro antimicrobial activity. These include a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which exhibited good antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Pharmacology and Pain Management

Another set of research focused on novel methanone derivatives as transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds showed significant analgesic effects in animal models, indicating their potential use in pain management (Tsuno et al., 2017).

Structural and Molecular Studies

Various methanone derivatives have been synthesized and characterized, revealing insights into their crystal structures and molecular conformations. Such studies are crucial for understanding the relationship between structure and function, which can be applied in materials science and drug design. Examples include the synthesis and crystal structure investigation of related compounds, providing valuable data on their geometrical configurations and potential interactions (Girish et al., 2008).

Catalysis and Organic Synthesis

Research has also explored the use of related compounds in catalysis and organic synthesis, such as in the oxidative dehydrogenation of methanol. These studies contribute to the development of new synthetic methods and catalysts that can enhance the efficiency and selectivity of chemical reactions (Pearson & Waymouth, 2009).

Safety and Hazards

This compound is intended for research use only and is not meant for human or veterinary use. Therefore, it should be handled with appropriate safety measures. For more detailed safety and hazard information, a Material Safety Data Sheet (MSDS) should be consulted .

properties

IUPAC Name

[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-14-4-3-5-17(19-14)25-16-8-10-20(11-9-16)18(22)15-6-12-21(13-7-15)26(2,23)24/h3-5,15-16H,6-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHPIRHPVXYFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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